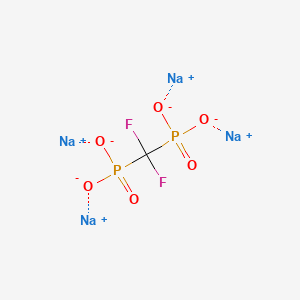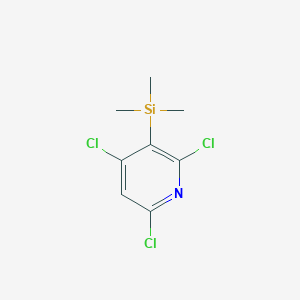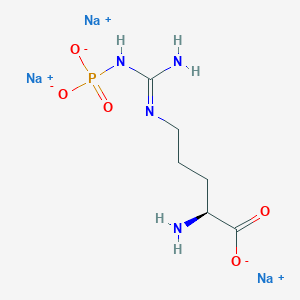
L-Arginine-NG-phosphoric Acid Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phospho-L-arginine Trisodium Salt can be synthesized through a series of chemical reactions involving L-arginine and phosphoric acid. The process typically involves the phosphorylation of L-arginine, followed by the addition of sodium ions to form the trisodium salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Phospho-L-arginine Trisodium Salt involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product . The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
Phospho-L-arginine Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phospho-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Phospho-L-arginine Trisodium Salt has a wide range of applications in scientific research, including:
Mechanism of Action
Phospho-L-arginine Trisodium Salt exerts its effects through phosphorylation, a process that involves the addition of a phosphate group to proteins or other molecules . This modification can alter the activity, stability, and interactions of the target molecules, leading to various biological effects . The compound targets specific molecular pathways and proteins, influencing cellular functions and signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Phospho-L-ornithine Trisodium Salt
- L-Arginine-NG-phosphoric Acid Trisodium Salt
- N5-[Imino(phosphonoamine)methyl]-L-ornithine Trisodium Salt
Uniqueness
Phospho-L-arginine Trisodium Salt is unique due to its specific structure and the presence of a phospho group, which imparts distinct biochemical properties . Compared to similar compounds, it has unique applications and effects in various research fields .
Properties
Molecular Formula |
C6H12N4Na3O5P |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
trisodium;(2S)-2-amino-5-[[amino-(phosphonatoamino)methylidene]amino]pentanoate |
InChI |
InChI=1S/C6H15N4O5P.3Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;;;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);;;/q;3*+1/p-3/t4-;;;/m0.../s1 |
InChI Key |
GJKPXOOHIIYARI-WJXVXWFNSA-K |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


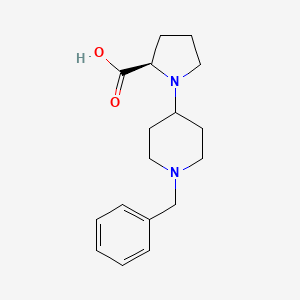
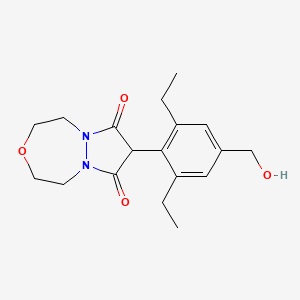
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)

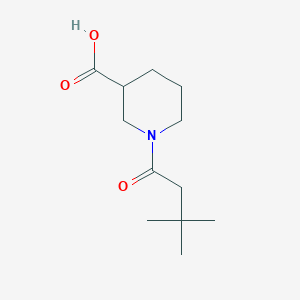
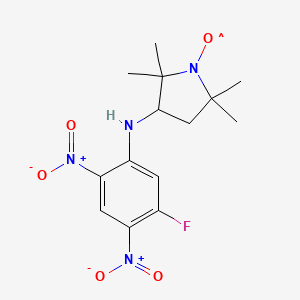



![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
